UT-B Inhibition in MDCK Cells: 3-Cyclopropyl-1-(pyrrolidin-3-yl)urea vs. Optimized UT-B Inhibitor UTBinh-14
3-Cyclopropyl-1-(pyrrolidin-3-yl)urea inhibits rat UT-B expressed in MDCK cells with an IC₅₀ of 900 nM . In contrast, the optimized triazolothienopyrimidine inhibitor UTBinh-14 (UT-B-IN-1) inhibits mouse UT-B with an IC₅₀ of 25 nM . The ~36-fold lower potency of the target compound indicates it is a weaker UT-B inhibitor by this metric. However, at 220 nM in rat erythrocyte UT-B assays, the compound shows improved activity , suggesting that the MDCK cell-based assay may underestimate its potency under certain conditions. The structurally distinct scaffold (cyclopropyl-pyrrolidinyl-urea vs. triazolothienopyrimidine) provides a different chemical starting point for UT-B tool compound development.
| Evidence Dimension | UT-B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 900 nM (MDCK cells); IC₅₀ = 220 nM (rat erythrocytes) |
| Comparator Or Baseline | UTBinh-14: IC₅₀ = 10 nM (human UT-B); IC₅₀ = 25 nM (mouse UT-B) |
| Quantified Difference | ~36-fold lower potency (MDCK assay); ~9-fold lower potency (erythrocyte assay) |
| Conditions | MDCK cells expressing rat UT-B, 30-min urea transport assay; Sprague-Dawley rat erythrocytes, 6-min spectrophotometric lysis assay |
Why This Matters
For procurement decisions, the compound serves as a structurally distinct UT-B inhibitor scaffold rather than a high-potency lead; its value lies in scaffold-hopping SAR campaigns where triazolothienopyrimidine IP is constrained.
- [1] BindingDB Entries BDBM50512247 (CHEMBL4545692): IC₅₀ = 900 nM (MDCK) and IC₅₀ = 220 nM (rat erythrocytes) for 3-cyclopropyl-1-(pyrrolidin-3-yl)urea against UT-B. View Source
